1-Benzyl-3-chloroindole-2-carbaldehyde

Description

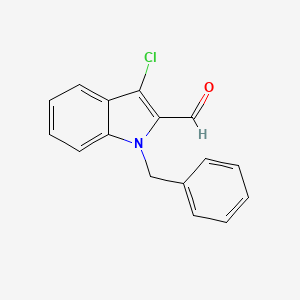

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-chloroindole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-16-13-8-4-5-9-14(13)18(15(16)11-19)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMLJJPZVMNLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

While comprehensive experimental data for 1-Benzyl-3-chloroindole-2-carbaldehyde is not extensively documented in publicly available literature, its fundamental properties can be inferred from its structure.

| Property | Value |

| Molecular Formula | C₁₆H₁₂ClNO |

| Molecular Weight | 269.73 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate |

Synthesis and Characterization

The synthesis of 1-Benzyl-3-chloroindole-2-carbaldehyde would likely proceed through a multi-step sequence, beginning with the protection of the indole (B1671886) nitrogen, followed by chlorination and subsequent formylation.

A plausible synthetic route involves the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.orgijpcbs.com The synthesis would likely begin with 1-benzylindole, which can be prepared by the reaction of indole with benzyl (B1604629) bromide in the presence of a base. orgsyn.org Subsequent chlorination at the 3-position, followed by a Vilsmeier-Haack reaction using a formylating agent such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), would introduce the aldehyde group at the 2-position. semanticscholar.orgwikipedia.org

Characterization of the synthesized this compound would be crucial to confirm its structure and purity. The following spectroscopic techniques would be employed:

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton (CHO), aromatic protons of the indole and benzyl rings, and the benzylic methylene (B1212753) protons (CH₂). |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, carbons of the indole and benzyl aromatic rings, and the benzylic methylene carbon. |

| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the compound (m/z = 269.73), along with characteristic fragmentation patterns. |

Applications As a Synthetic Intermediate and Building Block

Construction of Diverse Heterocyclic Systems

The strategic placement of functional groups in 1-benzyl-3-chloroindole-2-carbaldehyde facilitates its use in annulation reactions, where additional rings are fused onto the indole (B1671886) framework. This capability is crucial for the synthesis of novel polycyclic aromatic systems with diverse chemical properties.

The pyrrolo[1,2-a]indole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. rsc.org The aldehyde functionality of this compound is instrumental in the construction of this fused-ring system. Synthetic strategies often involve reactions that extend the carbon chain from the C2-aldehyde, followed by cyclization onto the indole nitrogen. For instance, a Wittig-type reaction or Knoevenagel condensation can introduce a two-carbon unit, which can then undergo intramolecular cyclization to form the pyrrole (B145914) ring fused to the indole core.

While specific examples starting directly from this compound are specialized, the general methodology using N-substituted indole-2-carbaldehydes is well-established. These reactions provide a clear pathway for utilizing the title compound in the synthesis of complex pyrrolo-fused systems. beilstein-journals.org

Table 1: Representative Synthesis of Pyrrolo-Fused Indoles from Indole Precursors

| Starting Material | Reagents and Conditions | Product | Yield |

| N-Alkylindole-2-carboxaldehyde | Propargyl ylides, Trimethylgallium | (Z)-2-(Enynyl)indole | Good |

| (Z)-2-(Enynyl)indole | Gold(I) catalyst | Carbazole (B46965) (via hydroarylation) | Good |

| 2-Formylpyrrole derivative | Maleimides (Diels-Alder) | Octahydropyrrolo[3,4-e]indole | High |

This table presents generalized methods applicable to indole-2-carbaldehyde derivatives for the synthesis of related fused systems.

The synthesis of imidazo[1,2-a]indoles can be effectively achieved using precursors like this compound. A common synthetic route involves a two-step process starting with the N-alkylation of the indole ring, followed by treatment with an amine. osi.lv In the case of this compound, the initial N-alkylation step is already accomplished by the benzyl (B1604629) group. The subsequent reaction with an aromatic amine hydrochloride leads to a nucleophilic substitution of the chlorine atom at the C2 position. This is followed by a cyclization and condensation involving the aldehyde group to form the fused imidazole (B134444) ring. osi.lvresearchgate.net The final products are often isolated as protonated Schiff bases, with their structures confirmed by spectroscopic methods. osi.lvresearchgate.net

Table 2: Synthesis of Imidazo[1,2-a]indoles from 2-Chloroindole-3-carbaldehyde

| Step | Reagents | Intermediate/Product | Key Transformation |

| 1 | 2-Bromo-1,1-diethoxyethane | N-Alkylated indole | Protection of aldehyde and N-alkylation |

| 2 | Aromatic amine hydrochlorides | Imidazo[1,2-a]indole | Nucleophilic substitution of Cl, cyclization, and condensation |

This table outlines the established two-step approach for synthesizing the imidazo[1,2-a]indole core from a related chloroindole carbaldehyde precursor. osi.lv

The 9H-pyrimido[4,5-b]indole framework is a key structural motif in compounds with potential applications as anti-inflammatory, antimicrobial, and antimalarial agents. researchgate.net The synthesis of these fused systems can be accomplished through multi-component reactions where an indole aldehyde acts as a key precursor. A notable method is the four-component reaction involving an indole-3-carboxaldehyde, an aromatic aldehyde, and an ammonium (B1175870) salt, which serves as the nitrogen source for the pyrimidine (B1678525) ring. researchgate.netmdpi.com

Although these established methods use indole-3-carboxaldehydes, the principles can be adapted for this compound. The aldehyde group is crucial for forming one of the pyrimidine carbons, while the adjacent C3 position (bearing the chloro group) can participate in the cyclization, potentially via substitution, to complete the fused heterocyclic system.

This compound is also a valuable starting material for more complex, multi-ring systems.

Carbazoles : Carbazoles are nitrogen-containing heterocycles found in many natural products and functional materials. rsc.org Synthetic routes to carbazoles often involve the intramolecular cyclization of N-arylindoles or 2-arylindoles. The aldehyde group of this compound can be transformed into an aryl group via reactions like Wittig olefination followed by reduction, or through Grignard addition. The resulting 2-aryl-3-chloroindole can then undergo intramolecular C-H activation or other cyclization strategies, such as a palladium-catalyzed direct arylation, to form the carbazole skeleton. organic-chemistry.org Gold-catalyzed intramolecular hydroarylation of (Z)-2-(enynyl)indoles, derived from indole-2-carboxaldehydes, also provides an efficient route to carbazoles. organic-chemistry.org

Thiopyrano[2,3-b:6,5-b']diindoles : This class of sulfur-containing polycyclic indoles can be synthesized through the condensation of an indole-based aldehyde with an indoline-2-thione. researchgate.net A versatile synthesis involves the reaction of 2-(alkylthio)-indole-3-carbaldehydes with indoline-2-thiones in the presence of a catalyst like ethylenediamine (B42938) diacetate (EDDA). This reaction proceeds via condensation, spontaneous cyclization, and subsequent aromatization to yield the thiopyrano-fused diindole system. researchgate.net The aldehyde functionality of this compound makes it a suitable, albeit functionally different, candidate for similar condensation strategies to access related sulfur-containing fused indoles.

Precursor in Natural Product Synthesis (e.g., Indole Alkaloids and their Analogues)

Indole alkaloids represent a large and structurally diverse class of natural products with a wide range of biological activities. encyclopedia.pub 1H-Indole-3-carboxaldehyde and its derivatives are key intermediates in the synthesis of many of these complex molecules. researchgate.net The functional groups on this compound make it an attractive starting point for the synthesis of non-natural analogues of indole alkaloids.

The 2-formyl-3-chloroindole core can be elaborated into more complex side chains or used to construct additional rings found in various alkaloid families. For example, the aldehyde can be used to install the tryptamine (B22526) side chain characteristic of many alkaloids through reactions such as Henry reaction followed by reduction. The chloro group offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce molecular complexity. This allows for the creation of novel alkaloid-like structures that can be screened for unique biological properties, expanding the chemical space around known natural products.

Intermediate for Potential Bioactive Compound Development

The indole nucleus is a "privileged structure" in medicinal chemistry, and its derivatives exhibit a vast array of pharmacological activities. researchgate.net Indole-3-carbaldehyde, a closely related compound, is a precursor for molecules with anticancer, antiviral, and anti-inflammatory properties. researchgate.net

The specific structural features of this compound suggest its potential as an intermediate for developing new therapeutic agents. Research on related N-benzyl-2-chloroindole-3-carboxylic acids has shown that these compounds can exhibit anti-inflammatory effects by inhibiting human neutrophil activation and cyclooxygenase (COX-1/COX-2) activity. nih.gov Given that an aldehyde can be readily oxidized to a carboxylic acid, this compound is a direct precursor to this class of anti-inflammatory agents. Furthermore, the aldehyde group itself can be converted into other functional groups, such as imines (Schiff bases) or alcohols, which are common in bioactive molecules, making it a versatile intermediate for creating libraries of compounds for drug discovery screening.

This compound: A Versatile Intermediate in Complex Synthesis

The indole scaffold is a cornerstone in the development of a vast array of functional organic molecules, from pharmaceuticals to materials science. Among the myriad of substituted indoles, this compound stands out as a particularly versatile synthetic intermediate. Its unique combination of a reactive aldehyde group at the C2 position, a synthetically useful chlorine atom at the C3 position, and a protective benzyl group on the indole nitrogen makes it a valuable building block for the construction of complex molecular architectures. This article explores the applications of this compound as a synthetic intermediate and building block in several key areas of chemical science.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of 1-Benzyl-3-chloroindole-2-carbaldehyde at a molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and various associated properties of the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. acs.org This is achieved by finding the minimum energy conformation on the potential energy surface. For indole (B1671886) derivatives, calculations are commonly performed using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), which provide a good balance of accuracy and computational cost. rsc.orgresearchgate.net

The geometry optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov For this compound, DFT calculations would define the planarity of the indole core, the orientation of the N-benzyl group relative to the indole ring, and the conformation of the 2-carbaldehyde group. nih.govnih.gov The sum of bond angles around the indole nitrogen atom (N1) is typically close to 360°, indicating sp² hybridization. nih.gov The rotational barrier around the N-C (benzyl) bond can also be calculated to understand the molecule's conformational flexibility. nih.gov

| Parameter | Typical Calculated Value | Parameter | Typical Calculated Value |

|---|---|---|---|

| C2-C3 Bond Length | ~1.38 Å | C8-N1-C2 Bond Angle | ~108.5° |

| N1-C2 Bond Length | ~1.39 Å | N1-C2-C3 Bond Angle | ~110.0° |

| C2-C9 (Carbaldehyde) Bond Length | ~1.48 Å | C2-C3-C4 Bond Angle | ~107.0° |

| C3-Cl Bond Length | ~1.74 Å | N1-C8-C7 Bond Angle | ~130.0° |

| N1-C1' (Benzyl) Bond Length | ~1.45 Å | C2-N1-C1' (Benzyl) Bond Angle | ~125.0° |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic character. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilic character. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and reactivity. nih.gov A small energy gap suggests high polarizability and high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov In this compound, the electron-withdrawing chloro and carbaldehyde groups are expected to lower the energies of both the HOMO and LUMO and influence their spatial distribution. The HOMO is typically distributed over the indole ring, while the LUMO may be localized more towards the electron-deficient carbaldehyde and C2-C3 bond region.

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates chemical stability and reactivity; a smaller gap implies higher reactivity. researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution across a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are attractive to electrophiles, while blue indicates regions of positive electrostatic potential (electron-poor), which are attractive to nucleophiles. nih.gov Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would likely show a significant region of negative potential (red) around the oxygen atom of the carbaldehyde group, highlighting its role as a hydrogen bond acceptor and a site for electrophilic attack. nih.gov Conversely, regions of positive potential (blue) would be expected around the aldehyde proton and potentially near the hydrogen atoms of the benzyl (B1604629) group. nih.gov This analysis provides a clear, intuitive picture of the molecule's reactive sites and helps predict how it will interact with other reagents or biological targets. nih.gov

Reaction Pathway Modeling and Energetics

Computational chemistry allows for the detailed modeling of reaction mechanisms, providing a step-by-step view of how reactants are converted into products. This involves calculating the energies of all species along the reaction coordinate.

A chemical reaction can be visualized as a path on a potential energy surface that connects reactants and products through various high-energy transition states and lower-energy intermediates. acs.org Computational methods can locate and characterize the structures and energies of these transient species. nih.govacs.org

For reactions involving this compound, such as nucleophilic addition to the carbonyl group, DFT calculations can model the approach of the nucleophile. The calculations can identify the transition state structure, which represents the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net The energy of this transition state, relative to the reactants, determines the activation energy and thus the reaction rate. Furthermore, any intermediates, such as a tetrahedral intermediate in a carbonyl addition, can be structurally and energetically characterized. mdpi.com

When a reaction can potentially yield multiple products, computational modeling can predict the selectivity (regio-, chemo-, or stereoselectivity) by comparing the activation energies of the competing pathways. acs.orgrsc.org The pathway with the lowest energy transition state is kinetically favored and will correspond to the major product.

In the case of this compound, several reaction sites exist. A nucleophile could attack the carbaldehyde carbon, or an electrophile could attack the electron-rich benzene (B151609) rings. Computational modeling can assess the energetics of these different possibilities. For example, by calculating the activation energy for a nucleophile adding to the C2-carbaldehyde versus substituting at a position on the N-benzyl ring, the chemoselectivity of the reaction can be predicted. Similarly, if chiral centers are formed, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the stereochemical outcome of the reaction. This predictive power is crucial for designing synthetic routes that efficiently produce a desired isomer. acs.org

Solvent Effects on Reactivity and Conformation

Information regarding the specific effects of different solvents on the reactivity and conformational stability of this compound is not available in published research. Computational studies typically employ quantum chemical calculations to model how the polarity and hydrogen-bonding capabilities of a solvent might influence transition states of reactions or the preferred three-dimensional arrangement of a molecule. Such studies would provide insights into reaction kinetics and mechanisms in various solvent environments. However, no specific data or research findings related to these aspects for this compound could be identified.

Spectroscopic Property Simulations for Structural Research and Elucidation

Computational simulations of spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are powerful tools for corroborating experimental data and aiding in the structural elucidation of novel compounds. These simulations, often performed using methods like Density Functional Theory (DFT), can predict chemical shifts, vibrational frequencies, and electronic transitions. Despite the utility of these methods, specific simulated spectroscopic data for this compound has not been documented in the scientific literature.

Q & A

Q. Key Considerations :

- Monitor reaction temperatures to prevent side reactions (e.g., ring chlorination).

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify benzyl protons (δ 4.8–5.2 ppm) and aldehyde protons (δ 9.8–10.2 ppm). Chlorine’s electronegativity deshields adjacent protons, shifting indole-H signals upfield .

- ¹³C NMR : Confirm the aldehyde carbon (δ 190–200 ppm) and benzyl carbons (δ 40–50 ppm) .

- IR Spectroscopy : Detect C=O stretch (~1680–1700 cm⁻¹) and C-Cl stretch (~550–600 cm⁻¹) .

- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) using reverse-phase C18 columns .

Advanced: How can researchers resolve contradictions in crystallographic data for structural analogs?

Answer:

- Refinement Software : Use SHELXL for high-resolution refinement. For twinned crystals, apply the TWIN/BASF commands to model twin domains .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% discrepancy) .

- Case Study : For analogs like 1-Benzyl-4-chloroindoline-2,3-dione, hydrogen bonding patterns (e.g., C=O···H-N) were misassigned initially but corrected via electron density maps .

Advanced: How does computational modeling predict reactivity in halogenated indole derivatives?

Answer:

- DFT Calculations :

- Case Study : For 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde, DFT predicted regioselective acylation at the indole nitrogen, validated experimentally .

Advanced: What strategies optimize reaction yields for structurally similar compounds?

Answer:

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in benzylation steps, improving yields by ~15% compared to THF .

-

Catalysis : Pd(OAc)₂/ligand systems enhance cross-coupling efficiency for halogenated intermediates (e.g., Suzuki-Miyaura reactions for analogs) .

-

Table: Yield Optimization for Selected Analogs

Compound Solvent Catalyst Yield (%) Reference 2-Azido-1-benzylindole-3-carbaldehyde DMF None 78 1-Benzyl-4-chloroindoline-2,3-dione Toluene Pd(OAc)₂/XPhos 92

Basic: What safety protocols are essential for handling chlorinated indole derivatives?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- First Aid :

- Waste Disposal : Collect chlorinated waste in sealed containers for incineration .

Advanced: How do structural modifications alter biological activity in indole-carbaldehyde analogs?

Answer:

-

Substituent Effects :

- Benzyl Groups : Enhance lipophilicity, improving membrane permeability (e.g., 1-Benzyl-2-methylindole-3-carbaldehyde showed 2× higher cellular uptake vs. non-benzylated analogs) .

- Chloro vs. Azido : Chloro derivatives exhibit stronger electrophilic reactivity, while azido groups enable click chemistry for bioconjugation .

-

Table: Structural Analogs and Key Properties

Advanced: How to address discrepancies in NMR data for halogenated indole derivatives?

Answer:

- Deuterated Solvents : Use DMSO-d₆ to resolve proton exchange broadening in aldehyde signals .

- 2D NMR : Apply HSQC to correlate ambiguous ¹H/¹³C signals (e.g., distinguishing benzyl CH₂ from solvent peaks) .

- Case Study : For 2-chloro-1-methylindole-3-carbaldehyde, overlapping peaks at δ 7.2–7.5 ppm were resolved via COSY, confirming indole-H assignments .

Basic: What purification methods are optimal for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures (70:30) to obtain high-purity crystals.

- HPLC : Apply a C18 column with acetonitrile/water (55:45) at 1.0 mL/min for analytical purity checks .

- TLC Monitoring : Use silica plates with hexane:ethyl acetate (3:1); Rf ~0.4 for the target compound .

Advanced: How to design structure-activity relationship (SAR) studies for indole-carbaldehydes?

Answer:

- Variable Substituents : Synthesize analogs with halogens (Cl, Br), alkyl groups (CH₃, C₂H₅), or electron-withdrawing groups (NO₂) at the 3-position .

- Biological Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .

- Data Analysis : Use multivariate regression to correlate logP, Hammett σ values, and IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.